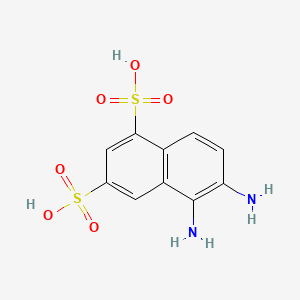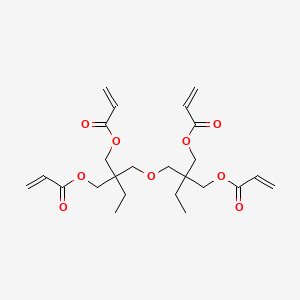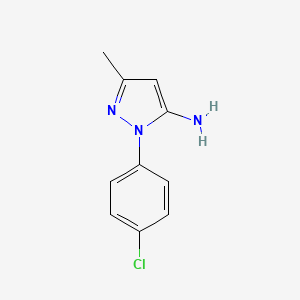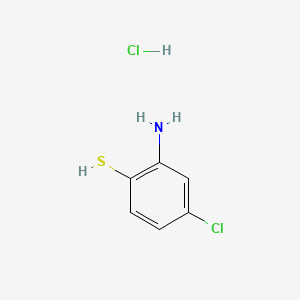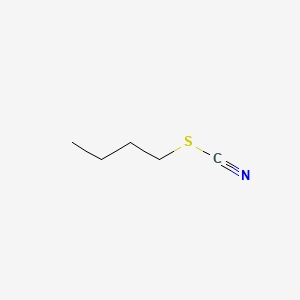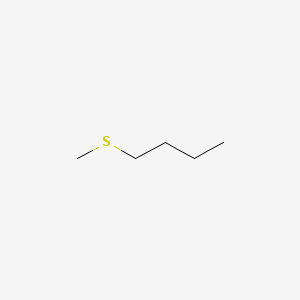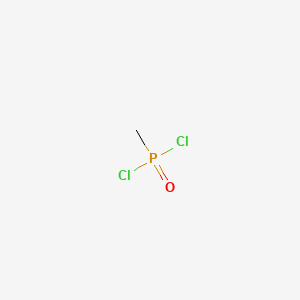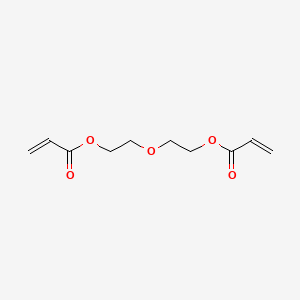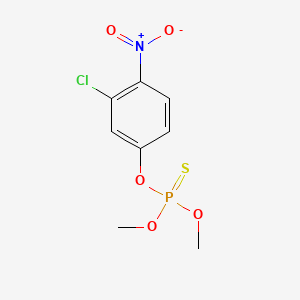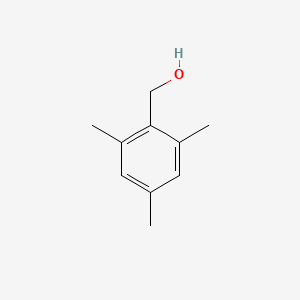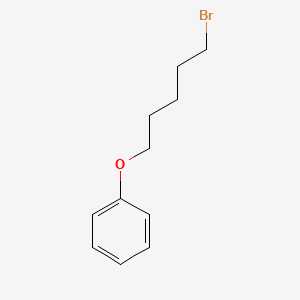
5-Phenoxypentyl Bromide
概要
説明
5-Phenoxypentyl Bromide is a chemical compound with the molecular formula C11H15BrO and a molecular weight of 243.14 . It is also known by other names such as 1-Bromo-5-Phenoxypentane and 5-Bromopentyl Phenyl Ether .
Molecular Structure Analysis
The molecular structure of 5-Phenoxypentyl Bromide consists of 11 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The InChI Key for this compound is WNGRHTGNGQSCTL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Phenoxypentyl Bromide is a clear liquid that can range in color from colorless to light yellow to light orange . It has a boiling point of 160-165 °C (at a pressure of 11 Torr), a density of 1.262±0.06 g/cm3, and a refractive index of 1.54 .科学的研究の応用
1. Fluorescent and Colorimetric pH Probe
5-Phenoxypentyl Bromide derivatives, like the BTABr (a benzothiazole derivative), have been synthesized and used as fluorescent and colorimetric pH probes. The charged trimethyl amino group in these compounds ensures excellent water solubility for an organic molecule. These probes are advantageous for monitoring acidic and alkaline solutions, offering reversible color/fluorescence changes around neutral pH values. They exhibit high stability and selectivity with large Stokes shifts, making them potential candidates for real-time intracellular pH imaging (Diana et al., 2020).
2. Environmentally Sensitive Protein Reagents
Derivatives of 5-Phenoxypentyl Bromide, such as 2-Methoxy-5-Nitrobenzyl Bromide, have shown potential as environmentally sensitive protein reagents. These compounds exhibit sensitivity to molecular environment changes, which is critical in studying enzyme-substrate interactions. The specificity and reactivity of these reagents towards various amino acids can provide insightful data in protein chemistry and enzymology (Horton et al., 1965).
3. Optimization of Bronchodilatory Activity
In pharmaceutical research, modifications of 5-Phenoxypentyl Bromide derivatives, such as mepenzolate bromide, have been explored to optimize bronchodilatory and anti-inflammatory activities. These modifications lead to compounds with extended bronchodilatory activity and significant effects against inflammatory pulmonary emphysema, suggesting potential therapeutic benefits for chronic obstructive pulmonary disease (COPD) patients (Yamashita et al., 2019).
4. Monobromination of Aromatics and Heteroaromatics
5-Phenoxypentyl Bromide and its analogs are utilized in the highly regioselective nuclear bromination of activated aromatic and heteroaromatic compounds. This process is significant in the synthesis of brominated arenes and heteroarenes, which are valuable in pharmaceuticals, flame retardants, agrochemicals, and as intermediates in various chemical reactions (Ganguly et al., 2005).
5. Inhibition of Carbonic Anhydrase and Anticholinergic Activities
The synthesis of natural product derivatives involving bromophenol moieties from benzyl bromides, including 5-Phenoxypentyl Bromide, demonstrates inhibition against enzymes like carbonic anhydrase and cholinesterase. These findings are significant for the design of potent and selective inhibitors against these enzymes, highlighting the potential for therapeutic applications (Bayrak et al., 2019).
特性
IUPAC Name |
5-bromopentoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGRHTGNGQSCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177467 | |
| Record name | Benzene, ((5-bromopentyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenoxypentyl Bromide | |
CAS RN |
22921-72-8 | |
| Record name | [(5-Bromopentyl)oxy]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22921-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ((5-bromopentyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022921728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ((5-bromopentyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

